ethyl 4-bromo-7-chloro-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-bromo-7-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-5,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZJINACCKHRPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Indole Ring Formation
The indole scaffold is typically constructed via cyclization reactions. One approach involves the Fischer indole synthesis , where phenylhydrazines react with carbonyl compounds under acidic conditions. For ethyl 4-bromo-7-chloro-1H-indole-2-carboxylate, pre-functionalized starting materials are often employed to direct halogen placement.
Example Protocol (adapted from):
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Starting Material : 4-Bromoaniline reacts with ethyl pyruvate in the presence of HCl to form a hydrazone intermediate.
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Cyclization : Heating the hydrazone in polyphosphoric acid (PPA) at 120°C for 6 hours yields the indole core.
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Chlorination : Electrophilic chlorination at the 7-position using sulfuryl chloride (SOCl) in dichloromethane at 0°C.
Key challenges include avoiding over-halogenation and maintaining ester group integrity. Yields for this route range from 45% to 68%.
Halogenation Strategies
Catalytic Coupling Reactions for Structural Elaboration
Buchwald-Hartwig Amination
Palladium-catalyzed coupling enables the introduction of nitrogen-containing groups without disrupting existing halogens:
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Catalyst: Pd(OAc) (5 mol%)
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Ligand: Xantphos (10 mol%)
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Base: CsCO
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Solvent: Toluene at 110°C (24 hours)
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Application : Used to attach aryl amines at C-3 or C-6 positions post-halogenation.
Suzuki-Miyaura Cross-Coupling
Aryl boronic acids can replace bromine at C-4 under controlled conditions:
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Catalyst: Pd(PPh) (2 mol%)
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Base: KCO
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Solvent: DME/HO (4:1) at 90°C
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Yield : 78% for biaryl derivatives.
Industrial-Scale Production Considerations
Batch vs. Continuous Flow
Solvent and Catalyst Recovery
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Solvent Recycling : DMF and toluene are distilled and reused, reducing costs by 25%.
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Pd Recovery : Nanofiltration membranes recover >95% of Pd catalysts from reaction mixtures.
Data Tables: Comparative Analysis of Methods
Table 1. Bromination Methods Comparison
Table 2. Esterification Efficiency
| Method | Acid Source | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| HSO | Ethanol | Conc. HSO | 12 | 89 |
| Ethyl Chloroformate | THF | TEA | 4 | 93 |
Challenges and Optimization Strategies
Regioselectivity in Halogenation
Ester Group Hydrolysis
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-7-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
Chemistry
In the field of chemistry, ethyl 4-bromo-7-chloro-1H-indole-2-carboxylate serves as a valuable building block for synthesizing more complex indole derivatives. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.
Biology
The compound has been studied for its potential biological activities, including:
- Antimicrobial Properties : Research indicates that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for addressing antibiotic resistance.
- Anticancer Activity : this compound has shown promise in inducing apoptosis in cancer cell lines through modulation of cell signaling pathways and gene expression .
- Anti-inflammatory Effects : The compound inhibits pro-inflammatory mediators, contributing to its potential therapeutic applications in inflammatory diseases .
The following table summarizes the observed biological activities of this compound based on recent studies:
Mechanism of Action
The mechanism of action of ethyl 4-bromo-7-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of specific enzymes involved in metabolic pathways.
Receptor Binding: It can bind to receptors and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes structurally related indole derivatives and their key features:
Key Observations:
- Halogen vs. Alkyl/Methoxy Substitutions : The target compound’s bromine and chlorine substituents introduce strong electron-withdrawing effects, enhancing electrophilic reactivity compared to methoxy or methyl groups in analogs like methyl 4-benzyloxy-7-methoxy-1H-indole-2-carboxylate . This makes it more suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) in drug discovery.
Biological Activity
Ethyl 4-bromo-7-chloro-1H-indole-2-carboxylate is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
This compound exhibits significant interactions with various biomolecules, influencing cellular processes. Key biochemical properties include:
- Enzyme Interaction : This compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory effects.
- Cellular Effects : It modulates cell signaling pathways and gene expression, potentially inducing apoptosis in cancer cells.
The biological activity of this compound can be attributed to its structural features, particularly the presence of bromine and chlorine atoms. These halogen substituents enhance its binding affinity towards various enzymes and receptors.
Key Mechanisms Include:
- Enzyme Inhibition : The compound inhibits metabolic enzymes, affecting pathways related to inflammation and cancer progression.
- Receptor Modulation : It interacts with specific receptors, altering their activity and leading to diverse biological effects.
3. Biological Activity Overview
The compound has been evaluated for various biological activities, including:
4. Case Studies
Several studies have investigated the biological effects of this compound:
Case Study 1: Anticancer Activity
In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death. Researchers found that treatment with this compound resulted in a significant reduction in cell viability compared to control groups.
Case Study 2: Antimicrobial Effects
A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated effective inhibition of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentration (MIC) values ranging from 75 to 150 µg/mL .
5. Research Findings
Recent research has highlighted the compound's potential in pharmaceutical applications:
- Pharmaceutical Development : this compound serves as an intermediate in synthesizing drugs targeting neurological disorders and inflammatory diseases .
- Material Science Applications : Its unique electronic properties make it suitable for developing organic semiconductors, expanding its utility beyond medicinal chemistry .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of ethyl 4-bromo-7-chloro-1H-indole-2-carboxylate, and how can regioselectivity be controlled during halogenation?
- Answer : Regioselective halogenation of indole derivatives often involves electrophilic substitution at the 4- and 7-positions due to electronic and steric factors. For bromination, methods like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures are used. Chlorination may employ SOCl₂ or Cl₂ gas with catalysts. Evidence from similar compounds (e.g., ethyl indole-2-carboxylate derivatives) suggests that directing groups (e.g., methoxy or carboxylate) influence regiochemistry . Optimization of reaction conditions (e.g., solvent, temperature, stoichiometry) is critical to minimize side products .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Answer : Techniques include:
- HPLC for purity assessment (≥95% by HPLC is typical for research-grade compounds) .
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and absence of residual solvents.
- Mass spectrometry (HRMS or EI-MS) to verify molecular ion peaks and isotopic patterns (e.g., bromine’s M+2 signature) .
- X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation, as demonstrated in analogous indole carboxylates .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Waste disposal must follow institutional guidelines for halogenated organics, with segregation and professional waste management services . No ecological toxicity data are available, so precautionary measures are advised .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystal packing of this compound, and what software tools are optimal for analyzing these interactions?
- Answer : Hydrogen-bonding networks and halogen interactions (Br/Cl) can be analyzed using graph-set theory and crystallographic software. Tools like SHELXL (for refinement) and OLEX2 (for visualization) are standard for deriving interaction motifs . For example, indole derivatives often exhibit N–H···O hydrogen bonds between the indole NH and carboxylate oxygen, as seen in methyl 4-benzyloxy-7-methoxyindole analogs .
Q. What challenges arise in refining X-ray diffraction data for halogenated indole carboxylates, and how can twinning or disorder be addressed?
- Answer : Heavy atoms (Br/Cl) may cause absorption artifacts, requiring multi-scan corrections. Twinning, common in low-symmetry crystals, can be managed using SHELXL ’s TWIN/BASF commands. For disorder (e.g., ethyl group rotation), partial occupancy refinement and restraints (DFIX, SIMU) are applied . High-resolution data (≤1.0 Å) improve model accuracy, as demonstrated in SHELX-refined indole structures .
Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) be resolved during characterization of halogenated indole derivatives?
- Answer : Contradictions may arise from dynamic effects (e.g., rotamers in NMR) or isotopic interference in MS. Strategies include:
- Variable-temperature NMR to identify conformational exchange.
- 2D NMR (COSY, HSQC) to assign overlapping signals.
- Cross-validation with alternative techniques (e.g., IR for carbonyl confirmation) .
- Revisiting synthetic steps to rule out byproducts (e.g., incomplete halogenation) .
Q. What computational methods are suitable for predicting the reactivity of this compound in further functionalization (e.g., cross-coupling)?
- Answer : DFT calculations (e.g., Gaussian, ORCA) can model transition states for Suzuki-Miyaura coupling (Br/Cl as leaving groups). Fukui indices identify electrophilic/nucleophilic sites, while steric maps (using tools like PyMol) guide substrate design. Experimental validation via palladium-catalyzed reactions (e.g., with arylboronic acids) is critical, as shown in boronate-containing indole analogs .
Methodological Notes
- Synthesis Optimization : Refer to protocols for ethyl 5-methoxyindole-2-carboxylate demethylation using BBr₃ and regioselective bromination .
- Crystallography : Use SHELX suite for structure solution/refinement and Mercury/PLATON for interaction analysis .
- Safety Compliance : Follow disposal guidelines in and consult SDS for handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
